Lobaplatino

Descripción general

Descripción

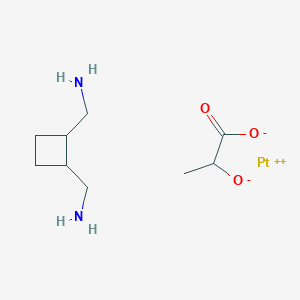

Lobaplatin is a platinum-based antineoplastic metallodrug that has been used in trials studying the treatment of Breast Cancer, Hepatocellular Carcinoma, and Lobaplatin and Gemcitabine in Combination, Second-line Treatments on Advanced Osteosarcoma . It is a third-generation analogue of cisplatin, the first globally approved and widely used platinum-based anticancer drug .

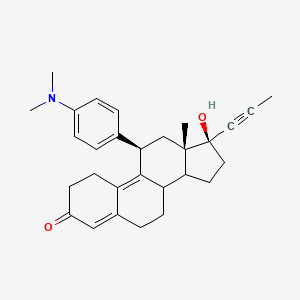

Molecular Structure Analysis

The structure of Lobaplatin consists of a platinum (II) metal center coordinated to a bidentate amine ligand (1,2-bis (aminomethyl)cyclobutane) and a lactic acid leaving group . It is composed of an approximate 50/50 mixture of two diastereoisomers, R,R,S- and S,S,S-configurations .

Chemical Reactions Analysis

Lobaplatin acts as a pro-drug, it is hydrolyzed in the body forming an active form that is able to interact with DNA . Specifically, when Lobaplatin is hydrolyzed the lactate ligand is protonated and dissociates as lactic acid, forming a charged and highly reactive platinum complex that coordinates with the N-donors of DNA bases and inhibits DNA synthesis .

Aplicaciones Científicas De Investigación

Tratamiento del cáncer de mama triple negativo (TNBC)

El lobaplatino muestra actividad antitumoral contra una amplia gama de tumores, incluido el cáncer de mama triple negativo (TNBC) . Se ha relacionado con el grupo de células madre cancerosas y se ha investigado por sus mecanismos moleculares detrás de la resistencia al this compound y la capacidad de generar células madre .

Mecanismos de resistencia en TNBC

La investigación ha encontrado que la proteína secretora rica en cisteína 3 (CRISP3) está sobreexpresada en TNBC resistente al this compound y relacionada con un mal diagnóstico . La expresión de CRISP3 se correlacionó significativamente con los marcadores de células madre tumorales en las células resistentes al this compound .

Papel en los regímenes de quimioterapia

El this compound forma parte de los regímenes de quimioterapia para el TNBC . En un estudio clínico de fase II controlado aleatorizado, se comparó el taxano combinado con this compound con el taxano más antraciclina . El estudio encontró que el taxano neoadyuvante más this compound mostró una mejor eficacia que el taxano más antraciclina .

Actividad anticancerígena y menor toxicidad

Los estudios farmacodinámicos de this compound encontraron una mayor actividad anticancerígena y una menor toxicidad que el cisplatino y el carboplatino . También mostró actividad contra las células cancerosas resistentes al cisplatino .

Efectos citotóxicos en líneas celulares resistentes

El this compound es un 1, 2-diamino metil-ciclobutano-ácido láctico (cisplatino) típico, que puede ejercer efectos citotóxicos en las líneas celulares resistentes al cisplatino .

Uso en el tratamiento de primera línea para ES-SCLC

El this compound se ha utilizado en el tratamiento de primera línea para el cáncer de pulmón de células pequeñas en estadio extenso (ES-SCLC) . Se han estudiado las curvas de supervivencia de Kaplan-Meier de los pacientes con ES-SCLC con tratamiento de primera línea que contiene this compound .

Mecanismo De Acción

Target of Action

Lobaplatin primarily targets DNA within the cell . As a platinum-based antineoplastic agent, it interacts with the N-donors of DNA bases . This interaction is crucial for its antineoplastic activity.

Mode of Action

Lobaplatin acts as a pro-drug . It is hydrolyzed in the body, forming an active form that can interact with DNA . Specifically, when lobaplatin is hydrolyzed, the lactate ligand is protonated and dissociates as lactic acid, forming a charged and highly reactive platinum complex . This complex coordinates with the N-donors of DNA bases and inhibits DNA synthesis . In its reactive (active) form, the platinum metal center is able to form DNA-adducts through inter- and intra-strand cross-links with two adjacent guanine-guanine (GG) or two guanine-adenine (GA) bases .

Biochemical Pathways

The primary biochemical pathway affected by lobaplatin involves the formation of DNA-adducts, which leads to the inhibition of DNA synthesis . This process induces apoptosis and inhibits cell growth . Lobaplatin has also been shown to affect the expression of the c-myc gene, which is associated with apoptosis and cell proliferation .

Result of Action

The result of lobaplatin’s action at the molecular and cellular level is the induction of apoptosis and inhibition of cell growth . This is achieved through the formation of DNA-adducts, which inhibit DNA synthesis . Additionally, lobaplatin has been shown to affect the expression of the c-myc gene, which is associated with apoptosis and cell proliferation .

Action Environment

The efficacy and safety of lobaplatin can be influenced by various environmental factors. For instance, the toxicity of platinum-based drugs is highly dependent on how easily the leaving group(s) are hydrolyzed . Due to the good stability of the lactic acid leaving group, lobaplatin is more stable and therefore less toxic than first and second generation platinum-based drugs . Furthermore, the resistance to platinum-based anticancer drugs like lobaplatin can result from reduced cellular drug accumulation, increased detoxification system, increased DNA repair process, decreased apoptosis, and autophagy .

Safety and Hazards

The toxicity of Lobaplatin is common across multiple clinical trials, 60 mg/m2 (body surface area) per 3–4 weeks is the maximum tolerated dose and the dose-limiting toxicity is thrombocytopenia . Common side effects include agranulocytosis, thrombocytopenia, anaemia, leukopenia, nausea, and vomiting .

Direcciones Futuras

Lobaplatin has been found to be non-inferior and less toxic than cisplatin. Given the encouraging results of various studies, Lobaplatin might overtake carboplatin in cisplatin-ineligible patients with nasopharyngeal cancer . Furthermore, the optimal treatment compliance in patients receiving Lobaplatin suggests that this agent might be a good candidate for research into escalation strategies at least in patients with cisplatin-eligible nasopharyngeal cancer .

Análisis Bioquímico

Biochemical Properties

Lobaplatin consists of a platinum (II) metal center coordinated to a bidentate amine ligand (1,2-bis (aminomethyl)cyclobutane) and a lactic acid leaving group . When lobaplatin is hydrolyzed, the lactate ligand is protonated and dissociates as lactic acid, forming a charged and highly reactive platinum complex that coordinates with the N-donors of DNA bases and inhibits DNA synthesis .

Cellular Effects

Lobaplatin has shown to have significant inhibitory effects on various cancer cells. It inhibits cell growth by forming DNA-adducts through inter- and intra-strand cross-links with two adjacent guanine-guanine (GG) or two guanine-adenine (GA) bases, inducing apoptosis and inhibition of cell growth . It has also been shown to affect the expression of the c-myc gene, which is associated with apoptosis and cell proliferation .

Molecular Mechanism

The mechanism of antineoplastic action for lobaplatin is similar to other platinum-induced cytotoxicity mechanisms such as cisplatin and oxaliplatin . Lobaplatin acts as a pro-drug, it is hydrolyzed in the body forming an active form that is able to interact with DNA . In its reactive (active) form, the platinum metal center forms DNA-adducts through inter- and intra-strand cross-links with two adjacent guanine-guanine (GG) or two guanine-adenine (GA) bases, inducing apoptosis and inhibition of cell growth .

Temporal Effects in Laboratory Settings

Lobaplatin has been found to inhibit the growth of tumors effectively in vivo . The toxicity of lobaplatin is common across multiple clinical trials, with 60 mg/m^2 (body surface area) per 3–4 weeks being the maximum tolerated dose and the dose-limiting toxicity is thrombocytopenia .

Dosage Effects in Animal Models

The effects of lobaplatin on animal models have not been extensively studied. It is known that the toxicity of lobaplatin is common across multiple clinical trials, with 60 mg/m^2 (body surface area) per 3–4 weeks being the maximum tolerated dose .

Metabolic Pathways

It is known that platinum-based drugs like lobaplatin can interact with various enzymes and cofactors .

Transport and Distribution

Lobaplatin is administered intravenously by bolus injection or infusion

Subcellular Localization

Given its mechanism of action, it is likely that lobaplatin interacts with DNA within the nucleus of the cell .

Propiedades

| { "Design of the Synthesis Pathway": "Lobaplatin can be synthesized through a multi-step process from starting materials that are commercially available. The synthesis pathway involves the preparation of intermediate compounds that are subsequently used to synthesize the final product. The key steps in the synthesis pathway include the preparation of the ligand, followed by the formation of the complex with platinum, and subsequent purification steps to obtain the final product.", "Starting Materials": [ "2,2'-Bipyridine", "Ammonium tetrachloroplatinate(II)", "Potassium iodide", "Hydrogen peroxide", "Sodium borohydride", "Hydrochloric acid", "Water", "Ethanol", "Acetone" ], "Reaction": [ { "Step 1": "Preparation of 4,4'-Diiodo-2,2'-bipyridine", "Reactants": ["2,2'-Bipyridine", "Iodine", "Hydrogen peroxide", "Water"], "Conditions": "Room temperature, reflux", "Product": "4,4'-Diiodo-2,2'-bipyridine" }, { "Step 2": "Preparation of 4,4'-Bis(chloro)-2,2'-bipyridine", "Reactants": ["4,4'-Diiodo-2,2'-bipyridine", "Hydrochloric acid", "Water"], "Conditions": "Room temperature", "Product": "4,4'-Bis(chloro)-2,2'-bipyridine" }, { "Step 3": "Preparation of cis-Dichlorobis(4,4'-bis(chloro)-2,2'-bipyridine)platinum(II)", "Reactants": ["4,4'-Bis(chloro)-2,2'-bipyridine", "Ammonium tetrachloroplatinate(II)", "Potassium iodide", "Water"], "Conditions": "Heating, reflux", "Product": "cis-Dichlorobis(4,4'-bis(chloro)-2,2'-bipyridine)platinum(II)" }, { "Step 4": "Preparation of Lobaplatin", "Reactants": ["cis-Dichlorobis(4,4'-bis(chloro)-2,2'-bipyridine)platinum(II)", "Sodium borohydride", "Water", "Ethanol", "Acetone"], "Conditions": "Heating, reflux", "Product": "Lobaplatin" } ] } | |

| 135558-11-1 | |

Fórmula molecular |

C9H18N2O3Pt |

Peso molecular |

397.3 g/mol |

Nombre IUPAC |

[2-(aminomethyl)cyclobutyl]methanamine;2-oxidopropanoate;platinum(2+) |

InChI |

InChI=1S/C6H14N2.C3H5O3.Pt/c7-3-5-1-2-6(5)4-8;1-2(4)3(5)6;/h5-6H,1-4,7-8H2;2H,1H3,(H,5,6);/q;-1;+2/p-1 |

Clave InChI |

RLXPIABKJFUYFG-UHFFFAOYSA-M |

SMILES |

CC(C(=O)[O-])[O-].C1CC(C1CN)CN.[Pt+2] |

SMILES canónico |

CC(C(=O)[O-])[O-].C1CC(C1CN)CN.[Pt+2] |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO, not in water |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

D19466; D-19466; Lobaplatin. |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

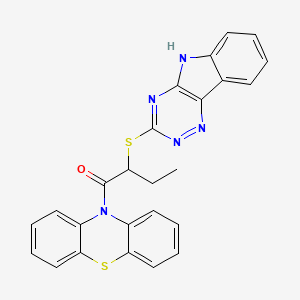

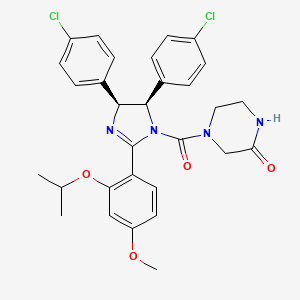

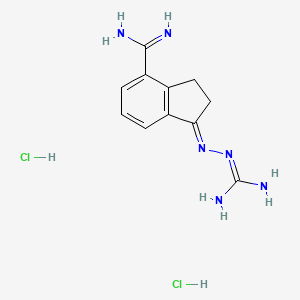

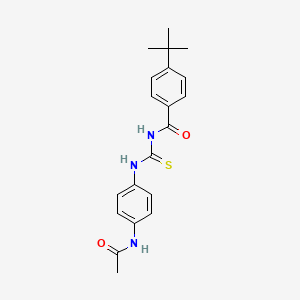

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Bromo-7-{4-[(5-Methylisoxazol-3-Yl)methyl]piperazin-1-Yl}-2-[4-(4-Methylpiperazin-1-Yl)phenyl]-1h-Imidazo[4,5-B]pyridine](/img/structure/B1683879.png)

![2-(4-methyl-1,4-diazepan-1-yl)-N-((5-methylpyrazin-2-yl)methyl)-5-oxo-5H-benzo[4,5]thiazolo[3,2-a][1,8]naphthyridine-6-carboxamide](/img/structure/B1683888.png)